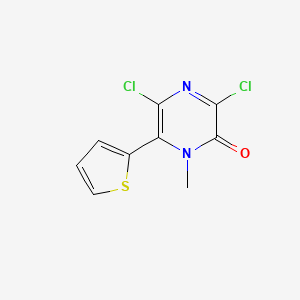
2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(アゼチジン-3-イルオキシ)-6-ブロモピリジン塩酸塩は、4員環の窒素含有複素環であるアゼチジン類に属する化学化合物です。この化合物は、潜在的な薬理学的性質と創薬における応用の可能性から、医薬品化学の分野で大きな関心を集めています。
準備方法
合成経路と反応条件
2-(アゼチジン-3-イルオキシ)-6-ブロモピリジン塩酸塩の合成は、通常、アゼチジン環の形成とその後のブロモピリジン部分への結合を含む。 アゼチジンを合成する一般的な方法の一つは、イミンとアルケンとの[2+2]光環化付加反応であるアザ・パテルノ-ビューチ反応です 。この反応は、高い位置選択性と立体選択性を特徴としており、アゼチジン環を構築するための効率的な方法となっています。
工業生産方法
2-(アゼチジン-3-イルオキシ)-6-ブロモピリジン塩酸塩の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が用いられる場合があります。 このプロセスには、求核置換反応、β-ラクタムの還元、またはアザビシクロブタンの開環などの工程が含まれる場合があります .
化学反応の分析
反応の種類
2-(アゼチジン-3-イルオキシ)-6-ブロモピリジン塩酸塩は、以下の化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応によって、この化合物は還元された形に変換することができます。
置換: 求核置換反応によって、臭素原子が他の官能基に置き換わることがあります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などがあります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が頻繁に使用されます。
置換: アミン、チオール、アルコールなどの求核剤は、適切な条件下で置換反応を行うために使用することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によって酸化物が生成される場合がありますが、置換反応によって様々な官能基化された誘導体が生成される可能性があります。
科学的研究の応用
2-(アゼチジン-3-イルオキシ)-6-ブロモピリジン塩酸塩は、以下の科学研究において様々な応用を持っています。
作用機序
2-(アゼチジン-3-イルオキシ)-6-ブロモピリジン塩酸塩の作用機序は、特定の分子標的や経路との相互作用を含んでいます。 アゼチジン環は、化合物の薬物動態特性と代謝安定性を高めることが知られています 。正確な分子標的や経路は、特定の用途や生物学的状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
独自性
2-(アゼチジン-3-イルオキシ)-6-ブロモピリジン塩酸塩は、アゼチジン環とブロモピリジン部分の特定の組み合わせによって独自性を持ちます。この組み合わせは、独特の化学的性質と生物学的性質を付与し、様々な研究や産業用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 2-(Azetidin-3-yl)-3-bromopyridine hydrochloride
- 2-(Azetidin-3-yloxy)pyrazine hydrochloride
- Methyl 2-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride
Uniqueness
2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride is unique due to its specific combination of the azetidine ring and the bromopyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H10BrClN2O |
|---|---|
分子量 |
265.53 g/mol |
IUPAC名 |
2-(azetidin-3-yloxy)-6-bromopyridine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-7-2-1-3-8(11-7)12-6-4-10-5-6;/h1-3,6,10H,4-5H2;1H |
InChIキー |
OIJUSPGAWKJDPS-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)OC2=NC(=CC=C2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11857431.png)
![Ethyl thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B11857445.png)
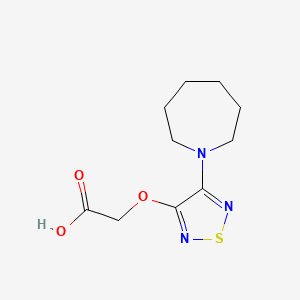
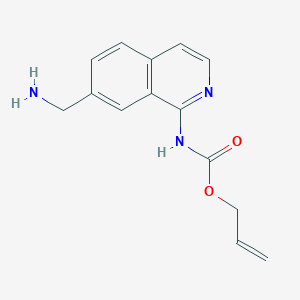
![3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one](/img/structure/B11857481.png)

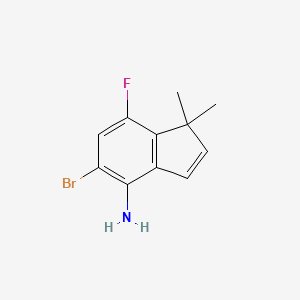
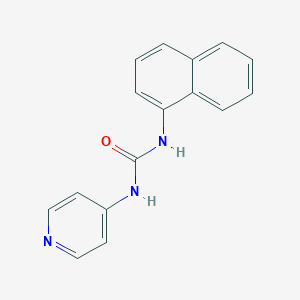
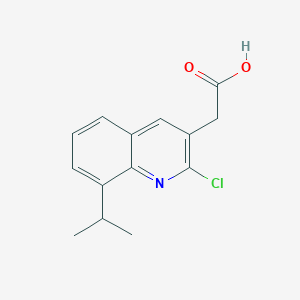
![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)

![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)
